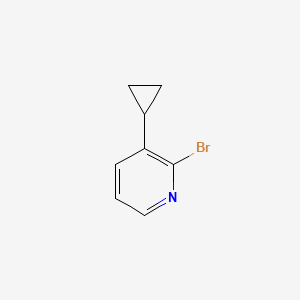

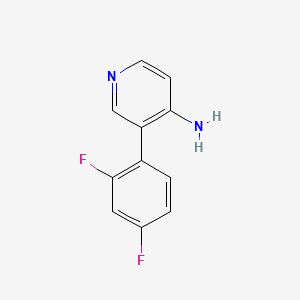

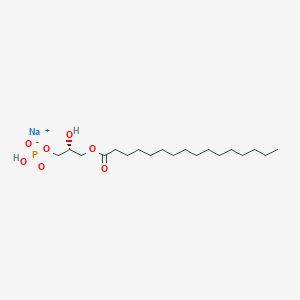

![molecular formula C6HCl2F3N4 B580625 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1211582-86-3](/img/structure/B580625.png)

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound. Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The method comprises adding ethanol and hydrazine; dropwisely adding 2-chloropyrazine; regulating the pH value to 6; and removing impurities to obtain 2 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using cyclic voltammograms . These show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For example, cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolopyrimidines, such as 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, are structurally related to purines, prompting investigations into their therapeutic significance across various disease conditions. These investigations have highlighted their central role in the design of kinase inhibitors, underscoring their potential in treating inflammation and cancer. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has been demonstrated in its application as a building block for developing drug-like candidates with a broad range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Studies focusing on the structure-activity relationship (SAR) have garnered attention, leading to the derivation of many lead compounds for various disease targets. There remains, however, ample scope for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Optical Sensing and Biological Applications

The pyrimidine derivatives, including this compound, find applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as sensing probes, with a range of biological and medicinal applications. Research spanning from 2005 to 2020 has extensively documented the use of pyrimidine-based optical sensors, showcasing their utility in biological sensing and diagnostic applications (Jindal & Kaur, 2021).

Hybrid Catalysts for Synthesis

The pyranopyrimidine core, closely related to the pyrazolo[3,4-d]pyrimidine structure, is crucial for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts have been employed in the synthesis of pyranopyrimidine scaffolds, demonstrating the versatility of pyrimidine cores in synthetic chemistry. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, showcasing the wide applicability of pyrimidine derivatives in developing lead molecules through diversified synthetic pathways (Parmar et al., 2023).

Regio-Orientation and Chemical Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions that highlight the significance of regio-orientation and regioselectivity, crucial aspects in the chemical synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These synthetic strategies are pivotal in understanding the chemical properties and potential applications of these compounds in medicinal chemistry (Mohamed & Mahmoud, 2019).

Mechanism of Action

Action Environment

Environmental factors significantly influence the efficacy and stability of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. Temperature, pH, humidity, and soil conditions impact its persistence in the environment. Additionally, exposure to sunlight or other chemicals may alter its behavior. Researchers must consider these factors when designing formulations for practical applications.

Future Directions

properties

IUPAC Name |

4,6-dichloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3N4/c7-3-1-2(6(9,10)11)14-15-4(1)13-5(8)12-3/h(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGYNOJYEZFWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NN=C1N=C(N=C2Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181776 |

Source

|

| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211582-86-3 |

Source

|

| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

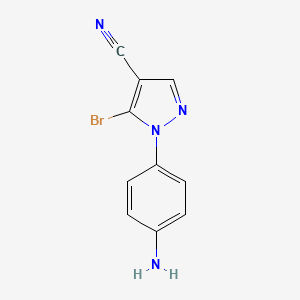

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

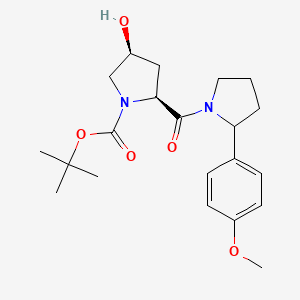

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)

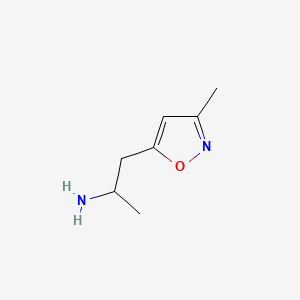

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)